![molecular formula C26H44NNaO5S B027308 Taurolithocholic acid sodium salt CAS No. 6042-32-6](/img/structure/B27308.png)
Taurolithocholic acid sodium salt
Overview
Description
Taurolithocholic acid sodium salt is a potent cholestatic agent and a potent Ca2+ agonist . It is a taurine-conjugated form of the secondary bile acid lithocholic acid .
Molecular Structure Analysis
The molecular formula of Taurolithocholic acid sodium salt is C26H44NO5S . The formal name is 2- [ [ (3α,5β)-3-hydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt .Physical And Chemical Properties Analysis
Taurolithocholic acid sodium salt is a white to off-white crystalline solid . It has a molecular weight of 505.7 . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 1 mg/ml) .Scientific Research Applications
Lipidomics Research
Taurolithocholic acid sodium salt is used in lipidomics research . Lipidomics is a branch of metabolomics where researchers study the lipid profiles in cells, tissues, or organisms, and how these profiles change in response to specific interventions or diseases .
Bile Acid Synthesis/Metabolism
Taurolithocholic acid sodium salt is used in investigations into bile acid synthesis and metabolism . Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine .
Disease Linkage Studies
This compound is used in disease linkage studies . Researchers use it to understand the role of bile acids in various diseases, such as liver diseases, gastrointestinal disorders, metabolic syndrome, and others .
Biomarker Assessment
Taurolithocholic acid sodium salt is used in biomarker assessment . Biomarkers are measurable indicators of the severity or presence of some disease state. In this context, changes in the levels of this bile acid could indicate the presence or progression of certain diseases .
Electrophysiological Studies
This compound has been used to assess the electrophysiological effects of bile acids on pancreatic acinar cells . These studies can help understand the role of bile acids in pancreatic functions and diseases .
Apoptosis Studies
Taurolithocholic acid sodium salt is used in studies investigating the mechanisms underlying the inhibition of bile acid-induced apoptosis . Apoptosis, or programmed cell death, is a crucial process in various physiological and pathological conditions .
Mechanism of Action
Target of Action
Taurolithocholic acid sodium salt is a bile acid derivative that primarily targets the gastrointestinal tract .
Mode of Action
The compound acts as a detergent , solubilizing fats for absorption in the gastrointestinal tract .
Biochemical Pathways
Taurolithocholic acid sodium salt is involved in various metabolic processes and signaling interactions . It plays a role in bile acid synthesis/metabolism, disease linkage, and biomarker assessment . It has been used to induce cholestasis in ex vivo and in vivo animal models of hepatocellular cholestasis .
Pharmacokinetics
It is known that serum levels of the compound increase approximately 5-fold within two hours during an oral lipid tolerance test in humans .
Result of Action
The molecular and cellular effects of Taurolithocholic acid sodium salt’s action include increased activity of caspase-3 and -7 in Hep3B cells . This suggests that the compound may play a role in apoptosis, a process of programmed cell death.
Action Environment
The action of Taurolithocholic acid sodium salt can be influenced by environmental factors. For instance, it has been used in a study to assess factors controlling the gastrointestinal adsorption of petroleum hydrocarbon residues . .
Safety and Hazards
Future Directions
While specific future directions are not mentioned in the search results, Taurolithocholic acid sodium salt continues to be a subject of research due to its role as a potent cholestatic agent and a potent Ca2+ agonist . It has been used to induce cholestasis in ex vivo and in vivo animal models of hepatocellular cholestasis .
properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERYJYXPRIDTO-HRHHVWJRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036211 | |
Record name | Sodium taurolithocholate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taurolithocholic acid sodium salt | |
CAS RN |
6042-32-6 | |
Record name | Sodium taurolithocholate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does taurolithocholic acid sodium salt contribute to tumor promotion in the rat stomach like other bile acids?
A: Contrary to several other bile acids, taurolithocholic acid sodium salt did not induce ornithine decarboxylase activity in the pyloric mucosa of the rat stomach. [] Ornithine decarboxylase activity is considered a marker for tumor promotion. This suggests that taurolithocholic acid sodium salt may not possess tumor-promoting activities in the pyloric mucosa of the rat stomach, unlike other bile acids such as taurocholic acid sodium salt and glycocholic acid sodium salt. []
Q2: Beyond the stomach, are there other organs where taurolithocholic acid sodium salt might play a role in disease?
A: While the provided research focuses on the stomach, one study found that levels of taurolithocholic acid sodium salt were elevated in the serum of rats with unilateral ureteral obstruction (UUO), a model of chronic kidney disease. [] Furthermore, treatment with a traditional Chinese medicine formulation, FuZhengHuaYuJiangZhuTongLuoFang (FZHY), reduced serum levels of taurolithocholic acid sodium salt in these rats. [] This suggests a potential link between taurolithocholic acid sodium salt and kidney disease, although further research is needed to understand the specific mechanisms involved.
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